molecular formula C15H21BrN2O4S B5034721 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide

1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide

Cat. No.: B5034721
M. Wt: 405.3 g/mol
InChI Key: VINWGKRCBMIRFV-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-bromophenylsulfonyl group and a 2-methoxyethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-bromobenzene sulfonyl chloride, the piperidine ring is constructed through a series of cyclization reactions.

    Functionalization: The piperidine ring is then functionalized with a 2-methoxyethyl group and a carboxamide group through nucleophilic substitution and amide bond formation reactions.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[(4-Bromophenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(4-Bromophenyl)sulfonyl]-4-nitrobenzene: This compound features a similar sulfonyl group but differs in the presence of a nitro group instead of a piperidine ring.

    1-[(4-Bromophenyl)sulfonyl]-4-oxopiperidine: This compound has a similar piperidine ring but with an oxo group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4S/c1-22-11-8-17-15(19)12-6-9-18(10-7-12)23(20,21)14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINWGKRCBMIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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